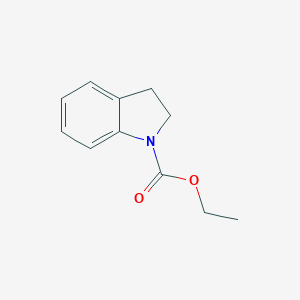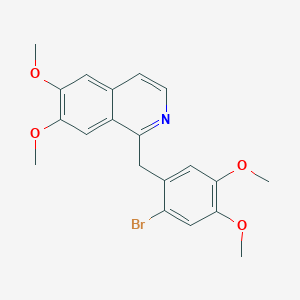![molecular formula C6H8N2O2S B184833 [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid CAS No. 71370-42-8](/img/structure/B184833.png)
[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid
Vue d'ensemble
Description
“[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid” is a compound with the empirical formula C6H8N2O2S . It is functionally related to acetic acid .
Molecular Structure Analysis
The molecular weight of “[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid” is 172.20 . For a more detailed molecular structure analysis, you might want to refer to resources like PubChem or Sigma-Aldrich .
Physical And Chemical Properties Analysis
The physical and chemical properties of “[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid” include a molecular weight of 172.21 g/mol, a complexity of 154, and a topological polar surface area of 80.4 Ų . It is a solid at room temperature .
Applications De Recherche Scientifique
Antibacterial Applications
Imidazole derivatives, including our compound of interest, have been reported to exhibit antibacterial properties . These compounds can be synthesized and tested against a range of bacterial strains to determine their efficacy in inhibiting bacterial growth or killing bacteria outright .
Antimycobacterial Activity
The fight against tuberculosis has led to the synthesis of imidazole-containing compounds like 2-(1-methyl-1H-imidazol-2-ylthio)acetic acid, which have shown promising antimycobacterial activity . These compounds are evaluated for their minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis .
Anti-inflammatory Potential
Imidazole compounds are known for their anti-inflammatory effects. Research into the applications of our compound could involve the development of new anti-inflammatory drugs, potentially offering alternative treatments for conditions like arthritis .
Antitumor Applications
The structural motif of imidazole is significant in the development of antitumor agents . Studies could focus on the synthesis of derivatives and their ability to inhibit the proliferation of cancer cells, such as the HCT116 human colorectal cell line .
Antidiabetic Research
Given the biological activity of imidazole derivatives, there is potential for the development of antidiabetic medications . Research can be directed towards understanding how these compounds affect blood sugar levels and insulin sensitivity .
Antiviral Uses
The versatility of imidazole derivatives extends to antiviral applications . The compound could be synthesized and tested against various viruses to assess its potential as an antiviral agent .
Antioxidant Properties
Imidazole derivatives have been associated with antioxidant properties , which are crucial in combating oxidative stress in the body. Research could explore the efficacy of 2-(1-methyl-1H-imidazol-2-ylthio)acetic acid as an antioxidant .
Antihelmintic and Antifungal Activities
Lastly, the compound’s potential as an antihelmintic (anti-parasitic) and antifungal agent could be investigated. This would involve synthesizing the compound and testing its effectiveness against various parasitic worms and fungi .
Mécanisme D'action
Target of Action
Imidazole derivatives, which this compound is a part of, are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Imidazole derivatives have been reported to exhibit a wide range of biological activities .
Propriétés
IUPAC Name |
2-(1-methylimidazol-2-yl)sulfanylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-8-3-2-7-6(8)11-4-5(9)10/h2-3H,4H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPAPZHHJYBAGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60356156 | |
| Record name | [(1-Methyl-1H-imidazol-2-yl)sulfanyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
71370-42-8 | |
| Record name | [(1-Methyl-1H-imidazol-2-yl)sulfanyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid interact with perchlorate and what are the downstream effects?
A1: [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid, when attached to gold nanoparticles (AuNPs), exists in a zwitterionic form. This modified molecule interacts with perchlorate anions through anion-π interactions. [] Essentially, the negatively charged perchlorate ions are attracted to the electron-rich π system of the imidazole ring in the molecule. This interaction reduces the overall negative charge on the surface of the gold nanoparticles, leading to their aggregation. This aggregation causes a red shift in the surface plasmon resonance band of the AuNPs, which can be observed as a color change from red to blue. This color change serves as the basis for the colorimetric detection of perchlorate. []
Q2: What is the significance of using [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid in this specific application?
A2: [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid exhibits several characteristics that make it particularly suitable for this application. Firstly, the sulfanyl (–S–) group in the molecule allows for strong attachment to the gold nanoparticles, ensuring the stability of the sensing element. [] Secondly, the presence of the imidazole ring provides the necessary π system for interacting with the perchlorate anions. This interaction, driven by the anion-π forces, is crucial for inducing the aggregation of AuNPs and the subsequent color change that allows for perchlorate detection. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



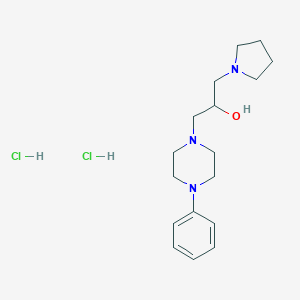
![1-[2-(2-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B184753.png)
![N-[(2,4-dichlorophenyl)methyl]thiophene-2-sulfonamide](/img/structure/B184754.png)
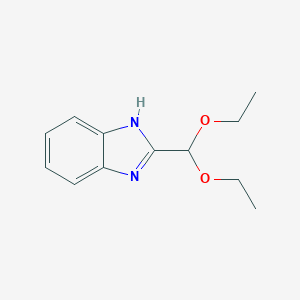
![4-Boc-2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B184759.png)
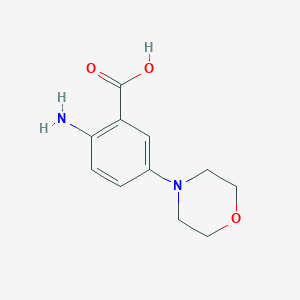

![{3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine](/img/structure/B184764.png)

